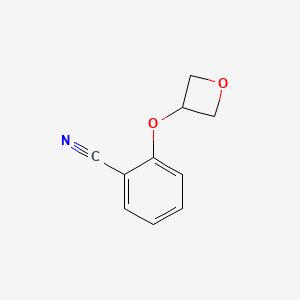
2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Serotonin Receptor Agonism and Gastrointestinal Motility
2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride derivatives have been explored for their potential as serotonin 4 (5-HT4) receptor agonists, primarily focusing on their role in gastrointestinal motility. Studies have revealed that certain derivatives can contract the isolated guinea-pig ascending colon and have potential applications in enhancing gastrointestinal motility (Sonda et al., 2003), (Sonda et al., 2004).
Prokinetic Agent Development
Further research into benzamide derivatives of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride has led to the development of potential prokinetic agents. These agents are designed to address issues related to gastrointestinal motility, such as gastric emptying and frequency of defecation, making them significant in the treatment of gastrointestinal disorders (Sonda et al., 2005).
Anti-acetylcholinesterase Activity
Some derivatives of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds have shown promising results in enhancing acetylcholine content in animal models, potentially making them suitable candidates for treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antimicrobial Activity
Some benzamide derivatives of 2-ethoxy-N-(piperidin-4-ylmethyl)benzamide have been examined for their antimicrobial properties. Research in this area could lead to the development of new antibacterial agents, which are crucial in the fight against resistant bacterial strains (Patel et al., 2011).
Propiedades
IUPAC Name |
2-ethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-2-19-14-6-4-3-5-13(14)15(18)17-11-12-7-9-16-10-8-12;/h3-6,12,16H,2,7-11H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBQYXXGBSLDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride | |
CAS RN |
1638612-82-4 | |
| Record name | Benzamide, 2-ethoxy-N-(4-piperidinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Trifluoromethyl)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1407420.png)


![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)
amine](/img/structure/B1407427.png)





![7-fluorobenzo[b]thiophen-3(2H)-one](/img/structure/B1407436.png)


